Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate
Description
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate is a malonate derivative characterized by a propanedioate backbone functionalized with a methylidene group linked to a para-substituted aniline moiety. The 4-phenylmethoxy substituent introduces steric bulk and electronic effects, distinguishing it from simpler analogs.
Properties
IUPAC Name |
diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-25-20(23)19(21(24)26-4-2)14-22-17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-14,22H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJDJFCXXVBKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367456 | |
| Record name | ST51014849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-78-3 | |
| Record name | ST51014849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-phenylmethoxyaniline under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in changes in cellular functions and gene expression .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) increase lipophilicity (higher logP) compared to electron-donating groups (e.g., CH₃, OCH₃). The 4-phenylmethoxy group in the parent compound likely reduces logP slightly due to the oxygen atom’s polarity, though steric effects may counterbalance this .
- Steric Effects: Bulky substituents (e.g., 2,4-Cl₂, phenylmethoxy) influence molecular conformation and crystal packing. For instance, dichloro derivatives exhibit restricted rotation around the anilino-methylidene bond, affecting intermolecular interactions .
Physical and Chemical Properties
- Hydrogen Bonding: The NH group in the anilino moiety serves as a hydrogen bond donor, enabling interactions with carbonyl oxygen atoms in adjacent molecules. This is critical in determining crystal packing motifs, as seen in structurally similar compounds with C—H···O hydrogen bonds .
- Thermal Stability : Halogenated derivatives (e.g., Cl, Br) generally exhibit higher melting points due to stronger van der Waals interactions and denser crystal packing. For example, brominated analogs (logP = 4.02) are more lipophilic than chlorinated ones, impacting solubility in polar solvents .
- Reactivity : The methylidene-propanedioate core is susceptible to nucleophilic attack, with substituents modulating reactivity. Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the methylidene carbon, while electron-donating groups (e.g., OCH₃) may stabilize resonance structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
